(N,N-Diisopropylcarbamoyl)tributyltin

Description

Historical Context and Evolution of Organotin Reagents

The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland reported the isolation of diethyltin (B15495199) diiodide, marking the first synthesis of an organotin compound. google.comwikipedia.orgidc-online.com This was shortly followed by the work of Löwig in 1852, who prepared alkyltin compounds by reacting alkyl halides with a tin-sodium alloy. wikipedia.orgidc-online.com For many decades, the field remained largely of academic interest.

A significant surge in interest occurred in the 1900s with the advent of Grignard reagents, which provided a general and efficient method for creating tin-carbon bonds. google.com The subsequent discovery of industrial applications, particularly the use of organotin compounds as stabilizers for polyvinyl chloride (PVC) in the 1930s and 40s, provided major impetus for further research and development. wikipedia.orgidc-online.comorgsyn.org This era saw the development of large-scale synthesis methods and a deeper understanding of the fundamental properties of these compounds. The latter half of the 20th century then witnessed the transition of organotin reagents from industrial additives to sophisticated tools for fine chemical synthesis, a role they continue to excel in today.

Table 1: Milestones in the Evolution of Organotin Chemistry

| Year | Key Development | Significance |

|---|---|---|

| 1849 | Isolation of diethyltin diiodide by Edward Frankland. google.comwikipedia.org | Marks the beginning of organotin chemistry. |

| 1852 | Synthesis of alkyltin compounds by Löwig. wikipedia.orgidc-online.com | Early method for forming Sn-C bonds. |

| Early 1900s | Application of Grignard reagents for Sn-C bond formation. google.com | Provided a versatile and widely applicable synthetic route. |

| 1940s | Use as PVC stabilizers. idc-online.comorganic-chemistry.org | First major industrial application, driving commercial interest. |

| 1950s | Discovery of biocidal properties. wikipedia.org | Expanded applications into antifouling paints and agriculture. |

| 1970s | Development of the Stille cross-coupling reaction. nih.gov | Revolutionized C-C bond formation in complex molecule synthesis. |

| Present | Widespread use in radical chemistry and catalysis. google.comnih.gov | Established as a fundamental tool in modern organic synthesis. |

Contemporary Significance of Organotin Compounds in Synthetic Methodologies

In modern organic synthesis, organotin reagents are valued for their versatility, functional group tolerance, and predictable reactivity. Their significance is most prominently demonstrated in several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: The Stille reaction, which couples an organotin compound with an sp²-hybridized organic halide, is a cornerstone of modern synthesis for forming carbon-carbon bonds. google.comnih.gov Its reliability and broad scope have made it a go-to method in the total synthesis of complex natural products and medicinal chemistry.

Radical Chemistry: Organotin hydrides, particularly tributyltin hydride, are premier reagents for generating radicals. google.commst.dk They are extensively used in a variety of radical-mediated transformations, including dehalogenations, cyclizations (e.g., Barton-McCombie deoxygenation), and intermolecular additions. google.commst.dk

Catalysis: Diorganotin compounds, such as dibutyltin (B87310) dilaurate, serve as effective catalysts for polyurethane formation, silicone vulcanization, and transesterification reactions. google.com Their catalytic activity often stems from their nature as Lewis acids. idc-online.com

Polymer Chemistry: Beyond their historical role as PVC stabilizers, organotin compounds are used as catalysts in polymerization processes and in the chemical vapor deposition of tin dioxide layers on glass. google.comnih.gov

The utility of these compounds stems from the unique nature of the carbon-tin bond, which is sufficiently stable to allow for purification and handling but reactive enough to participate in a wide range of transformations under specific conditions.

Fundamental Roles of Carbamate (B1207046) Functionalities in Organic Transformations

The carbamate group, with its R₂N-C(=O)O-R' structure, is a highly versatile and stable functional group that plays several crucial roles in organic chemistry.

Protecting Groups: Carbamates are one of the most widely used protecting groups for amines. Formations like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are staples in peptide synthesis and other multi-step sequences, prized for their stability to a wide range of conditions and their selective removal.

Directing Groups: The carbamoyl (B1232498) group can act as a directed metalation group (DMG), facilitating the selective functionalization of adjacent positions through lithiation and subsequent reaction with electrophiles.

Peptide Bond Surrogates: Due to their enhanced chemical and proteolytic stability compared to amide bonds, carbamates are often incorporated into peptidomimetics in drug design to improve pharmacokinetic properties.

Synthetic Intermediates: The carbamate moiety is a key structural element in numerous pharmaceuticals, agrochemicals (such as pesticides and herbicides), and polymers like polyurethanes.

Structurally, the carbamate is an amide-ester hybrid, and its stability is derived from the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts planarity and conformational rigidity, which can be exploited to influence molecular shape and interactions.

Table 2: Key Roles of the Carbamate Functional Group

| Role | Description | Example Application |

|---|---|---|

| Amine Protection | Shields the amine from unwanted reactions under various conditions. | Boc and Cbz groups in peptide synthesis. |

| Directed Metalation | Activates an adjacent C-H bond for deprotonation and functionalization. | Ortho-lithiation of aromatic carbamates. |

| Pharmacophore | Serves as a key binding element in biologically active molecules. | Design of enzyme inhibitors and prodrugs. |

| Peptide Mimicry | Replaces amide bonds to increase metabolic stability. | Development of peptide-based therapeutics. |

| Polymer Linkage | Forms the repeating backbone unit in polyurethanes. | Production of foams, elastomers, and coatings. |

Conceptual Integration of N,N-Diisopropylcarbamoyl and Tributyltin Moieties in Novel Reagents and Intermediates

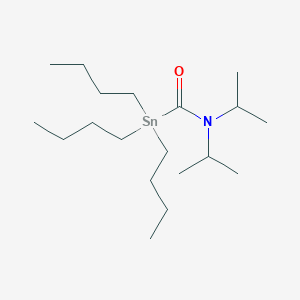

The conceptual design of a molecule like (N,N-Diisopropylcarbamoyl)tributyltin involves the strategic fusion of two distinct chemical entities to create a reagent with novel or enhanced synthetic utility. This compound is a type of acyl stannane (B1208499), where the carbonyl group is part of a carbamoyl functionality.

A plausible and efficient synthetic route to this compound would involve the reaction of a nucleophilic tributyltin species with an electrophilic carbamoyl source. Specifically, the reaction between tributyltin lithium (Bu₃SnLi), a well-established stannyl (B1234572) anion, and N,N-diisopropylcarbamoyl chloride would provide a direct pathway to the target molecule. Tributyltin lithium can be prepared from tributyltin chloride and lithium metal. google.com

Proposed Synthesis: (CH₃CH₂CH₂CH₂)₃SnLi + ClC(=O)N(CH(CH₃)₂)₂ → (CH₃CH₂CH₂CH₂)₃Sn-C(=O)N(CH(CH₃)₂)₂ + LiCl

The resulting Sn-C(O) bond is the focal point of the molecule's potential reactivity. Acyl stannanes are known to serve as precursors to acyl radicals under free-radical conditions and can participate in palladium-catalyzed cross-coupling reactions to form ketones. The integration of the N,N-diisopropylcarbamoyl moiety offers several strategic advantages:

Modulated Reactivity: The electron-donating nitrogen atom of the carbamate can influence the electronic nature of the carbonyl group, potentially altering the reactivity of the Sn-C bond compared to a standard alkyl- or aryl-ketone precursor.

Steric Influence: The bulky diisopropyl groups provide significant steric hindrance around the reactive center. This could enhance the stability of the reagent and influence the stereochemical outcome of its reactions.

Carbamoyl Group Transfer: The entire (N,N-diisopropylcarbamoyl) group could be transferred to other molecules. This would make the reagent a valuable tool for the direct introduction of this specific carbamoyl moiety, a common structural motif in pharmacologically active compounds.

By combining the well-understood chemistry of tributyltin reagents with the robust and electronically distinct nature of the diisopropylcarbamoyl group, this compound emerges as a conceptually rich synthetic intermediate. Its potential lies in serving as a stable, yet reactive, source for the transfer of an acyl group under conditions complementary to traditional methods, thereby expanding the capabilities of modern organic synthesis.

Properties

IUPAC Name |

N,N-di(propan-2-yl)-1-tributylstannylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.3C4H9.Sn/c1-6(2)8(5-9)7(3)4;3*1-3-4-2;/h6-7H,1-4H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBWSRXEUFZUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554599 | |

| Record name | 1,1,1-Tributyl-N,N-di(propan-2-yl)stannanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116858-79-8 | |

| Record name | 1,1,1-Tributyl-N,N-di(propan-2-yl)stannanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diisopropylcarbamoyl Tributyltin Derivatives

Direct Synthesis Approaches to Core Structures

Direct synthesis methods focus on constructing the fundamental (N,N-Diisopropylcarbamoyl)tributyltin framework in a convergent manner. These approaches are often characterized by the formation of the tin-carbamoyl bond as a key step.

A primary and conceptually straightforward method for the synthesis of the target compound involves the coupling of a tributyltin nucleophile with N,N-diisopropylcarbamoyl chloride. This reaction typically employs a highly reactive tributyltin species, such as tributyltin lithium or a tributyltin Grignard reagent, which can be generated in situ from tributyltin chloride . The nucleophilic attack of the tributyltin anion on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride results in the formation of the desired tin-carbamoyl bond.

The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures to control the reactivity of the organometallic species and minimize side reactions. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, an aqueous workup is typically performed to quench any unreacted organometallic reagents, followed by extraction and purification of the product by column chromatography or distillation.

Table 1: Representative Reaction Conditions for Coupling of Tributyltin Nucleophiles with N,N-Diisopropylcarbamoyl Chloride

| Tributyltin Precursor | Reagent for Nucleophile Generation | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Tributyltin chloride | Lithium metal | THF | -78 to 25 | 2 - 4 | 60 - 75 |

| Tributyltin chloride | Magnesium turnings | Diethyl ether | 0 to 35 | 3 - 6 | 55 - 70 |

| Hexabutylditin | n-Butyllithium | THF | -78 to 0 | 1 - 3 | 65 - 80 |

Note: The data in this table are representative and may vary based on specific experimental conditions.

An alternative direct approach involves the introduction of a tributyltin group onto a substrate that already contains the N,N-diisopropylcarbamoyl functionality. This can be achieved through various methods, including the reaction of a carbamoyl-activated substrate with a tributyltin nucleophile. For instance, a substrate bearing a suitable leaving group, such as a halide, adjacent to the carbamoyl moiety could undergo nucleophilic substitution by a tributyltin anion.

Another strategy within this category is the hydrostannylation of an unsaturated carbamoyl-containing substrate. For example, an N,N-diisopropylacrylamide could react with tributyltin hydride in the presence of a radical initiator (e.g., AIBN) or a transition metal catalyst to yield the corresponding α- or β-stannylated carbamoyl compound. The regioselectivity of the addition would be dependent on the reaction conditions and the nature of the catalyst employed.

One-pot syntheses offer an efficient and atom-economical route to this compound by minimizing the number of workup and purification steps. A plausible one-pot strategy involves the reaction of tributyltin oxide or a tributyltin alkoxide with N,N-diisopropylamine in the presence of carbon dioxide. In this scenario, the amine and CO2 would first form a carbamate (B1207046) anion in situ, which would then react with the electrophilic tin center to afford the target compound. This approach is analogous to the synthesis of organic carbamates from amines, CO2, and alkyl halides researchgate.netnih.gov. Organotin(IV) alkoxides have been utilized in the synthesis of industrially relevant carbamates from carbon dioxide researchgate.net.

Cascade reactions, involving a sequence of intramolecular and/or intermolecular transformations, could also be designed for the synthesis of more complex derivatives. For instance, a carefully designed substrate could undergo a series of reactions, such as a cyclization followed by a stannylation, in a single synthetic operation.

Functionalization and Derivatization Strategies

These strategies involve the modification of a molecule that already contains either the tributyltin group or the N,N-diisopropylcarbamoyl moiety.

This approach involves the synthesis of a tributyltin-substituted alcohol, which is then converted to the corresponding carbamate. For example, a tributyltin-containing alcohol can be prepared by the reaction of a tributyltin nucleophile with an epoxide or an aldehyde. The resulting alcohol can then be reacted with N,N-diisopropylcarbamoyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the desired this compound derivative.

Alternatively, the alcohol can be treated with phosgene or a phosgene equivalent to form a chloroformate intermediate, which is then reacted with N,N-diisopropylamine. Tin-catalyzed transcarbamoylation reactions of alcohols have also been reported as an efficient method for carbamate synthesis researchgate.net.

Table 2: Two-Step Synthesis via Tributyltin-Substituted Alcohol

| Step | Reactants | Reagents | Solvent | Product |

| 1 | Epoxide, Tributyltin lithium | - | THF | Tributyltin-substituted alcohol |

| 2 | Tributyltin-substituted alcohol, N,N-Diisopropylcarbamoyl chloride | Pyridine | Dichloromethane | This compound derivative |

Note: This table outlines a general synthetic sequence.

In this inverse strategy, an alcohol is first protected as an N,N-diisopropylcarbamate. The carbamate group can serve as a directing group or simply as a protecting group while a tributyltin moiety is introduced elsewhere in the molecule. For instance, if the carbamoyl-protected alcohol also contains a halide or another suitable leaving group, it can be subjected to a substitution reaction with a tributyltin nucleophile.

Another possibility involves the ortho-metalation of an aromatic ring bearing an N,N-diisopropylcarbamoyl group, followed by quenching with tributyltin chloride. The carbamoyl group can direct the metalation to the adjacent position, allowing for the regioselective introduction of the tributyltin group.

Modifications of the Tributyltin Moiety in Pre-formed Carbamoyl-Organotin Compounds

Modifications of the tributyltin group in pre-formed carbamoyl-organotin compounds, such as this compound, are crucial for fine-tuning the compound's properties. These modifications typically involve the selective cleavage of one or more tin-carbon bonds to introduce new functionalities.

One of the most established methods for modifying tetraorganotin compounds is the Kocheshkov comproportionation reaction. This reaction involves the redistribution of organic groups between a tetraorganotin compound (R₄Sn) and a tin tetrahalide (SnX₄) to produce various organotin halides (R₃SnX, R₂SnX₂, RSnX₃) depending on the stoichiometry. For a pre-formed carbamoyl-tributyltin compound, a controlled reaction with a tin tetrahalide could potentially replace one or more butyl groups with a halide, which can then be substituted by other organic groups via reactions with Grignard or organolithium reagents.

Another approach involves the selective cleavage of a single Sn-C bond. While challenging, this can be achieved under specific conditions using electrophilic reagents such as halogens or strong protic acids. The reactivity of the Sn-C bonds can be influenced by the nature of the organic groups attached to the tin atom. However, the presence of the carbamoyl group might influence the selectivity of this cleavage.

Biological or biomimetic approaches for the cleavage of Sn-C bonds have also been explored. For instance, certain microorganisms and their metabolites, like pyoverdine, have been shown to degrade tributyltin compounds by sequentially removing the butyl groups nih.gov. This suggests the potential for developing highly selective enzymatic or chemoenzymatic methods for modifying the tributyltin moiety.

| Reaction Type | Reagents | Products | Key Features |

| Kocheshkov Comproportionation | SnCl₄, SnBr₄ | R₃SnX, R₂SnX₂, RSnX₃ | Stoichiometry dependent, allows for introduction of halides. |

| Electrophilic Cleavage | I₂, Br₂, HCl | R₃SnX, R₂SnX₂ | Can be selective under controlled conditions. |

| Biological Degradation | Microorganisms, Pyoverdine | Debutylated tin species | High selectivity, environmentally friendly conditions. nih.gov |

Stereoselective Synthesis of Chiral this compound Analogues

The development of synthetic routes to chiral organotin compounds is of significant interest for their application as chiral reagents and catalysts in asymmetric synthesis. The following sections discuss various strategies to achieve stereoselectivity in the synthesis of chiral analogues of this compound.

Enantioselective Routes to Chiral Centers Adjacent to Organotin

Introducing a chiral center adjacent to the organotin group is a primary strategy for creating chiral analogues. This can be achieved through several enantioselective methodologies.

One promising approach is the use of chiral catalysts in reactions that form a carbon-carbon or carbon-heteroatom bond at the alpha-position to the tin atom. For instance, the development of asymmetric reactions catalyzed by chiral organotin-alkoxide reagents has shown success in various transformations, including aldol and Mannich-type reactions nih.gov. Although not directly applied to carbamoyl derivatives, these methods establish a precedent for creating chiral centers in organotin compounds with high enantioselectivity.

Another strategy involves the asymmetric synthesis of α-amino stannanes. Methodologies for the asymmetric synthesis of α-amino acids, which can be precursors to α-amino stannanes, are well-established and often rely on electrophilic glycine-derived templates and chiral auxiliaries acs.org. A new organotin acetylide coupling reaction has also been investigated as a means for preparing vinyl and alkynyl α-amino acids, which could be further functionalized .

Radical reactions also offer a pathway to chiral centers adjacent to organotin moieties. Chiral organotin hydrides have been used to catalyze enantioselective radical cyclizations of aldehydes, proceeding through an O-stannyl ketyl intermediate that allows for the transfer of chiral information chemistryviews.org.

Diastereoselective Control in Compound Synthesis

Diastereoselective synthesis provides another powerful tool for creating specific stereoisomers of chiral this compound analogues. This is often achieved by using a chiral auxiliary attached to the substrate, which directs the approach of a reagent to one face of the molecule.

The use of chiral auxiliaries in the diastereoselective synthesis of chiral amines is a well-established strategy osi.lv. For example, Ellman's N-tert-butanesulfinyl chiral auxiliary has been successfully employed in the synthesis of amines with multiple stereogenic centers osi.lv. This approach could be adapted to the synthesis of chiral α-amino stannanes by reacting a chiral N-sulfinylimine with an organostannyl nucleophile.

Furthermore, diastereoselective additions of organotitanium reagents to chiral γ-hydroxybutenolides have demonstrated good yields and high diastereoselectivity, offering a potential route to chiral organotin compounds with controlled stereochemistry at multiple centers researchgate.net.

Methodologies for Chiral Resolution and Enantiomeric Enrichment

When a stereoselective synthesis is not feasible or provides a mixture of enantiomers, chiral resolution and enantiomeric enrichment techniques are employed to separate the desired stereoisomer.

Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the other enantiomer enriched in the unreacted starting material. For instance, a highly efficient kinetic resolution of racemic vicinal amino alcohols has been achieved using a chiral tin catalyst rsc.org. Similarly, the kinetic resolution of primary amines has been accomplished through condensation with a carbonyl compound catalyzed by a Brønsted acid nih.gov. These principles could be applied to resolve racemic mixtures of chiral carbamoyl-organotin analogues bearing suitable functional groups.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used for the efficient resolution of racemic mixtures. Lipase-catalyzed kinetic resolutions of racemic, P-chiral hydroxymethanephosphinates and hydroxymethylphosphine oxides have been successfully performed gelest.com. This approach could be explored for the resolution of chiral organotin compounds containing ester or amide functionalities.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of enantiomers europeanpharmaceuticalreview.comchromatographyonline.com. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds ethz.ch. SFC is gaining interest as a "dominant" technique for enantiomeric separation due to its speed and reduced solvent consumption europeanpharmaceuticalreview.comchromatographyonline.com.

| Method | Principle | Application Example | Key Advantages |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. | Resolution of racemic vicinal amino alcohols with a chiral tin catalyst. rsc.org | Can provide both enantiomers (product and unreacted starting material). |

| Enzymatic Resolution | High stereoselectivity of enzymes. | Lipase-catalyzed resolution of P-chiral phosphinates. gelest.com | High enantioselectivity, mild reaction conditions. |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of pharmaceutical enantiomers. europeanpharmaceuticalreview.comchromatographyonline.com | Applicable to a wide range of compounds, both analytical and preparative scale. |

Reactivity and Mechanistic Investigations of N,n Diisopropylcarbamoyl Tributyltin Derivatives

Organometallic Exchange and Transmetalation Reactions

Organometallic exchange reactions, particularly tin-lithium exchange, are a cornerstone of the synthetic utility of (N,N-Diisopropylcarbamoyl)tributyltin. These processes allow for the generation of highly reactive organolithium species that can be subsequently functionalized.

Tin-Lithium Exchange Pathways and Alkoxyorganolithium Formation

Tin-lithium exchange is a powerful and widely utilized method for the generation of organolithium reagents from organostannanes. researchgate.net This transmetalation reaction involves the treatment of an organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), resulting in the formation of a new organolithium species and a tetraalkyltin byproduct. researchgate.net The equilibrium of this reaction generally favors the formation of the more stable organolithium compound. researchgate.net For vinyl- and arylstannanes, the reaction with alkyllithiums effectively proceeds to the corresponding vinyllithium (B1195746) or aryllithium reagents. researchgate.net This method is advantageous due to its rapid nature, even at low temperatures, and the absence of reactive byproducts like alkyl halides that are formed in lithium-halogen exchange. researchgate.netwikipedia.org

In the context of α-stannyl carbamates such as this compound, tin-lithium exchange provides a route to α-alkoxyorganolithium compounds. The kinetics of this exchange can be influenced by the stereochemistry and conformation of the starting α-aminoorganostannane. nih.gov Studies on related systems have shown that the rate of transmetalation can vary significantly depending on the configuration of the tin atom and the nature of the substituents on the nitrogen atom. nih.gov

Directed Lithiation by the N,N-Diisopropylcarbamoyl Group

The N,N-diisopropylcarbamoyl group is a powerful directing group in ortho-lithiation reactions, a specific type of electrophilic aromatic substitution. nih.gov This process, also known as directed ortho-metalation (DoM), involves the deprotonation of the aromatic ring at the position ortho to the directing group by an organolithium reagent. nih.gov The heteroatom (in this case, the oxygen and nitrogen of the carbamoyl (B1232498) group) acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. nih.gov This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. nih.gov

The carbamate (B1207046) group, particularly the N,N-diethylcarbamoyl group, is recognized as one of the most effective directing groups for this transformation. nih.gov In competition experiments, the O-aryl carbamate functionality has demonstrated superior directing ability compared to other common directing groups. researchgate.net The resulting ortho-lithiated species are valuable intermediates for the synthesis of polysubstituted aromatic compounds. nih.gov It is important to note that the stability of these lithiated carbamates can be temperature-dependent, with some rearranging at higher temperatures in what is known as an anionic-Fries rearrangement. researchgate.net

Subsequent Trapping Reactions with Electrophiles

The organolithium species generated via tin-lithium exchange or directed lithiation are highly nucleophilic and can be trapped with a wide variety of electrophiles to form new chemical bonds. This two-step sequence of lithiation followed by electrophilic quench is a versatile strategy for the functionalization of organic molecules. mdpi.com

The outcome of the reaction can be highly dependent on the nature of the electrophile used. mdpi.com A diverse range of electrophiles can be employed, leading to the introduction of various functional groups. Common electrophiles include aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides. nih.gov The reaction of the lithiated intermediate with an electrophile typically proceeds with high efficiency, affording the desired substituted product in good yield. nih.gov

Below is a representative table of electrophiles that can be used in trapping reactions with organolithium species generated from compounds analogous to this compound.

| Electrophile | Functional Group Introduced |

| Aldehydes (RCHO) | Hydroxyalkyl (-CH(OH)R) |

| Ketones (R₂CO) | Tertiary Alcohol (-C(OH)R₂) |

| Alkyl Halides (R-X) | Alkyl (-R) |

| Trimethylsilyl chloride (Me₃SiCl) | Trimethylsilyl (-SiMe₃) |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Iodine (I₂) | Iodo (-I) |

Radical Processes and Chain Reactions

In addition to ionic pathways, this compound derivatives can undergo reactions involving radical intermediates. These processes are typically initiated by the homolytic cleavage of the carbon-tin bond, leading to the formation of stannyl (B1234572) radicals.

Generation and Behavior of Stannyl Radicals

Tributyltin radicals (Bu₃Sn•) are commonly generated from tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org Upon heating, AIBN decomposes to form radicals that abstract a hydrogen atom from Bu₃SnH, yielding the tributyltin radical. libretexts.org This stannyl radical is a key intermediate in many radical chain reactions. libretexts.org

The reactivity of organotin compounds is directly related to the homolytic cleavage of the C-Sn bond. researchgate.net The bond dissociation energy of the C-Sn bond is a critical factor in these reactions. researchgate.net Tributyltin radicals can also be generated from the homolytic cleavage of the carbon-tin bond in tetraorganostannanes under appropriate conditions. ias.ac.in Once formed, the tributyltin radical can participate in a variety of reactions, including addition to multiple bonds and atom transfer reactions. chemicalbook.com

Homolytic Cleavage and Atom Transfer Mechanisms

Homolytic cleavage is a type of bond breaking where each atom of the bond retains one of the bonding electrons, resulting in the formation of two radicals. youtube.com In the context of organotin compounds, the homolytic cleavage of the C-Sn bond is a key step in initiating radical reactions. researchgate.net

Atom transfer is a fundamental process in radical chemistry where an atom is transferred from one molecule to a radical, generating a new radical and a new molecule. nih.gov Tributyltin radicals are known to participate in halogen atom transfer reactions, particularly with alkyl halides. libretexts.org In these reactions, the tributyltin radical abstracts a halogen atom from an organic halide to form a tributyltin halide and an alkyl radical. libretexts.org This alkyl radical can then undergo further reactions, such as cyclization or reaction with a hydrogen atom donor like tributyltin hydride to complete a reductive dehalogenation. libretexts.org

The general mechanism for a tributyltin hydride-mediated radical dehalogenation is as follows:

Initiation: A radical initiator generates a tributyltin radical from tributyltin hydride.

Propagation Step 1: The tributyltin radical abstracts a halogen atom from the organic halide (R-X) to form an alkyl radical (R•) and tributyltin halide (Bu₃SnX).

Propagation Step 2: The alkyl radical (R•) abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the reduced product (R-H) and a new tributyltin radical (Bu₃Sn•), which continues the chain.

This catalytic cycle highlights the dual role of tributyltin hydride as both the source of the chain-carrying stannyl radical and the hydrogen atom donor. chemicalbook.com

Stereochemical Outcomes in Radical-Mediated Transformations

The field of radical-mediated transformations has been significantly advanced by the use of organotin hydrides, which serve as powerful tools in organic synthesis. chemistryviews.org When considering chiral substrates or the use of chiral reagents, the stereochemical outcome of these reactions is of paramount importance. The transfer of chirality in radical cyclizations can be challenging, as the organotin reagent often only initiates the reaction by abstracting an atom to generate a radical, without participating in the key bond-forming step where stereochemistry is determined. chemistryviews.org

However, advancements have been made in developing enantioselective radical reactions catalyzed by chiral organotin hydrides. chemistryviews.org In such systems, the reaction proceeds through an intermediate where the chiral information from the organotin compound can be effectively transferred to the product during the cyclization step. chemistryviews.org For a hypothetical chiral derivative of this compound, the stereochemical outcome would be influenced by the nature of the radical intermediates and the ability of the tin-centered chirality to influence the transition state of the bond-forming event. Stannyl radicals, with the general formula R₃Sn•, are key intermediates in these atom-transfer reactions. wikipedia.org The stability of the tributyltin radical makes reagents like tributyltin hydride effective sources of hydrogen atoms. wikipedia.org

While specific studies on the stereochemical outcomes of radical reactions involving this compound are not extensively documented, the principles governing other chiral organotin reagents would apply. The efficiency of chirality transfer would depend on the proximity and interaction between the chiral center and the reacting radical center during the stereochemistry-determining step.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.net Organotin reagents, such as this compound, are utilized in the Stille cross-coupling reaction. wikipedia.orgmdpi.com The general catalytic cycle for these reactions involves three key elementary steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organometallic reagent (the organotin compound) to the resulting Pd(II) complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. nih.govnih.govnih.gov

The utility of these reactions is vast, finding application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The precise nature of the ligands on the palladium catalyst, the organometallic partner, and the reaction conditions all play crucial roles in the success and selectivity of the coupling process. nih.gov

Transmetalation Kinetics and Thermodynamics

Transmetalation is often the rate-determining step in the catalytic cycle and remains one of the most mechanistically debated stages. nih.gov It involves the transfer of an organic group from the organotin reagent to the palladium(II) center. The kinetics and thermodynamics of this step are influenced by several factors, including the electronic properties of the coupling partners. nih.gov

Studies on various cross-coupling reactions have shown that the transmetalation step is generally accelerated by more electron-rich nucleophiles (the organometallic donor) and more electron-poor electrophiles (the organic group on the palladium). mdpi.comnih.gov For organotin reagents, this implies that the N,N-diisopropylcarbamoyl group, being electron-withdrawing, might influence the nucleophilicity of the tin reagent and consequently the rate of transmetalation. However, the carbamoyl moiety's ability to coordinate could also play a role in pre-complexation, potentially facilitating the transfer.

The process can be complex, sometimes requiring activation, for instance by fluoride (B91410) ions in the case of organosilanes, to form a hypervalent species that enhances the rate of transmetalation. nih.gov For organotins, the mechanism is generally considered to proceed directly, though the specific kinetics for this compound would depend on the interplay between the inductive effects of the carbamoyl group and its potential coordinating ability.

Table 1: Factors Influencing Transmetalation Rate in Palladium-Catalyzed Cross-Coupling

| Factor | Effect on Rate | Rationale |

| Electron-Donating Groups on Organometallic Reagent | Increase | Enhances nucleophilicity of the transferring group. nih.gov |

| Electron-Withdrawing Groups on Pd-Bound Partner | Increase | Makes the palladium center more electrophilic and receptive to the incoming organic group. nih.gov |

| Ligand Steric Bulk | Varies | Can promote reductive elimination but may hinder approach for transmetalation. nih.gov |

| Solvent Polarity | Varies | Can influence the stability of charged intermediates and transition states. |

Role of the N,N-Diisopropylcarbamoyl Ligand in Reaction Selectivity

The N,N-diisopropylcarbamoyl group attached to the tin atom is not merely a passive substituent; it can actively participate in the reaction to control selectivity. The carbonyl oxygen and the nitrogen atom of the carbamoyl group can act as coordinating sites. This intramolecular coordination can influence the reactivity and selectivity of the cross-coupling reaction. rsc.org

In palladium-catalyzed processes, such directing groups can help stabilize intermediates or favor specific reaction pathways. rsc.org For instance, the carbamoyl group could coordinate to the palladium center during the catalytic cycle, influencing the geometry of the transition state for transmetalation or reductive elimination. This can be particularly important in reactions involving substrates with multiple potential reaction sites, leading to high chemoselectivity. The development of specialized, sterically bulky phosphine (B1218219) ligands has been a major driver in improving the scope and efficiency of cross-coupling reactions, and the carbamoyl group can be seen as an "internal ligand" that exerts a similar, albeit intramolecular, influence. nih.gov

Inhibition of Competing Pathways (e.g., β-Hydride Elimination)

A common and often detrimental side reaction in palladium-catalyzed cross-coupling, particularly when using alkyl organometallic reagents, is β-hydride elimination. nih.govwikipedia.org This process occurs when an alkyl group attached to the palladium center has a hydrogen atom on its β-carbon. The palladium can abstract this hydrogen, forming a palladium-hydride species and an alkene, which terminates the desired cross-coupling cycle. wikipedia.orgyoutube.com

Several strategies are employed to suppress or prevent β-hydride elimination. One common method is to use alkyl groups that lack β-hydrogens, such as methyl or neopentyl groups. wikipedia.org Another effective strategy involves promoting the rate of reductive elimination to be much faster than the rate of β-hydride elimination. nih.gov This is often achieved through the use of sterically bulky and electron-rich ligands on the palladium catalyst. nih.gov

The N,N-diisopropylcarbamoyl group in this compound can contribute to the inhibition of β-hydride elimination through chelation. The coordination of the carbamoyl oxygen to the alkylpalladium intermediate can form a stable five- or six-membered ring. organic-chemistry.org This coordination can stabilize the intermediate, making it less prone to undergo β-hydride elimination and thereby favoring the desired productive cross-coupling pathway. organic-chemistry.org This effect is analogous to how N-sulfonyl groups have been shown to prevent β-elimination in similar catalytic cycles. organic-chemistry.org

Carbamate-Directed Reactivity and Auxiliary Functionality

The carbamate functional group is a versatile directing group in organic synthesis, capable of influencing the reactivity of adjacent positions through chelation. In the context of this compound, the carbamoyl moiety can act as an auxiliary, guiding the course of reactions beyond palladium-catalyzed coupling. This is often achieved by its ability to coordinate with metal centers, thereby delivering a reagent to a specific site within the molecule. acs.org

Chelation Control in Lewis Acid-Catalyzed Reactions

In Lewis acid-catalyzed reactions, the carbonyl oxygen of the N,N-diisopropylcarbamoyl group can act as a Lewis basic site, coordinating to a Lewis acid. This chelation can have several profound effects on reactivity and selectivity. By forming a rigid, chelated intermediate, the conformational flexibility of the substrate is reduced, which can lead to highly stereoselective transformations. acs.org

This principle is well-established in carbamate-directed lithiation reactions, where the carbonyl oxygen coordinates to the lithium cation, facilitating deprotonation at an adjacent position. acs.org A similar mechanism can be envisioned with other Lewis acids. For example, coordination of a Lewis acid to the carbamoyl oxygen of this compound could activate the molecule for nucleophilic attack or other transformations. The precise outcome would depend on the nature of the Lewis acid, the substrate, and the reaction conditions. This chelation control is a powerful strategy for achieving high levels of selectivity in complex molecule synthesis.

Influence of the Carbamoyl Group on Regioselectivity and Diastereoselectivity

The presence of an N,N-diisopropylcarbamoyl group attached to a tributyltin moiety introduces a significant electronic and steric influence on the reactivity of the organotin reagent. This influence is particularly pronounced in addition reactions to unsaturated systems, such as alkynes, where the regiochemical outcome can be finely tuned. Research into the reactivity of carbamoylstannanes, such as the closely related (N,N-diisopropylcarbamoyl)trimethylstannane, has revealed that the carbamoyl group plays a crucial role in directing the addition of the stannyl group and the carbamoyl moiety across a triple bond.

A key finding in the study of carbamoylstannation of terminal alkynes is the catalyst-dependent reversal of regioselectivity. For instance, the rhodium-catalyzed addition of (N,N-diisopropylcarbamoyl)trimethylstannane to terminal alkynes results in the formation of (Z)-β-stannyl-α,β-unsaturated amides. In this case, the amide group is added to the terminal carbon of the alkyne. Conversely, employing a nickel catalyst can lead to a complete reversal of this regioselectivity.

The proposed mechanism for these transformations often involves an initial oxidative addition of the carbamoylstannane to the transition metal catalyst. The nature of the metal center and its ligands then dictates the subsequent steps of migratory insertion and reductive elimination, ultimately controlling which regioisomer is formed. The isolation of intermediates, such as (trimethylstannyl)(N,N-diisopropylcarbamoyl)[1,2-bis(dimethylphosphino)ethane]palladium, lends support to a mechanism initiated by the oxidative addition of the Sn-C(O) bond.

The following table summarizes the catalyst-dependent regioselectivity observed in the carbamoylstannation of 1-hexyne (B1330390) with (N,N-diisopropylcarbamoyl)trimethylstannane:

| Catalyst | Product | Regioselectivity (Terminal Amide : Internal Amide) | Yield (%) |

|---|---|---|---|

| Rh(acac)(CO)2 | (Z)-N,N-diisopropyl-3-(trimethylstannyl)-2-heptenamide | >99:1 | 78 |

| Ni(cod)2 | (E)-N,N-diisopropyl-2-(trimethylstannyl)-2-heptenamide | 1:>99 | - |

Data based on studies of (N,N-diisopropylcarbamoyl)trimethylstannane. Yield for Ni-catalyzed reaction not specified in the available literature.

While detailed studies on the diastereoselectivity of reactions involving this compound are not extensively documented in the reviewed literature, the principles of stereocontrol in organotin additions suggest that the bulky N,N-diisopropylcarbamoyl group would exert a significant steric influence on the transition state, potentially leading to high levels of diastereoselectivity in reactions with chiral substrates. The specific stereochemical outcomes would, however, be highly dependent on the substrate, catalyst, and reaction conditions.

N,N-Diisopropylcarbamoyl as a Protecting Group in Complex Synthesis

Based on a comprehensive review of the available scientific literature, there is no specific information available regarding the use of the N,N-diisopropylcarbamoyl group as a protecting group when directly attached to a tributyltin moiety in the context of complex molecule synthesis. While carbamates are widely used as protecting groups for amines in organic synthesis, the application of a carbamoyl group attached to an organotin species for the purpose of protecting a specific functionality does not appear to be a documented strategy.

The reactivity of the Sn-C(O) bond, as evidenced by its participation in addition reactions, suggests that this linkage might not possess the requisite stability to function as a robust protecting group throughout a multi-step synthesis. The conditions required for the cleavage of a carbamoyl-tin bond have not been systematically studied in the context of protecting group chemistry. Therefore, the utility of the this compound entity as a protecting group remains an underexplored area of research.

Spectroscopic and Structural Characterization Methodologies for N,n Diisopropylcarbamoyl Tributyltin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of (N,N-Diisopropylcarbamoyl)tributyltin, offering unparalleled insight into the compound's atomic framework. By probing the magnetic properties of atomic nuclei, various NMR techniques can be used to map out the proton and carbon environments, as well as directly observe the tin center.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides crucial information about the different types of hydrogen atoms present in the this compound molecule and their immediate chemical surroundings. The spectrum of the tributyltin moiety is expected to show characteristic signals for the butyl groups. Typically, the protons alpha to the tin atom appear as a triplet, with signals for the other methylene (B1212753) groups and the terminal methyl group appearing at progressively higher fields (lower ppm values).

For the (N,N-Diisopropylcarbamoyl) moiety, the methine proton of the isopropyl group would likely appear as a septet, coupled to the six equivalent methyl protons, which in turn would be observed as a doublet. The chemical shifts of these protons provide valuable information about the electronic effects of the neighboring carbamoyl (B1232498) and tributyltin groups.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Sn-CH₂- | 1.10 - 1.30 | Triplet |

| -CH₂-CH₂-Sn | 1.45 - 1.65 | Multiplet |

| -CH₂-CH₃ | 1.25 - 1.45 | Multiplet |

| -CH₃ | 0.85 - 0.95 | Triplet |

| N-CH(CH₃)₂ | 3.50 - 4.00 | Septet |

| N-CH(CH₃)₂ | 1.15 - 1.35 | Doublet |

Note: These are estimated ranges and can be influenced by solvent and other experimental conditions.

¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete elucidation of the carbon framework.

The carbonyl carbon of the carbamoyl group is a particularly diagnostic signal, typically appearing in the downfield region of the spectrum (around 165-175 ppm). The carbons of the tributyltin group show characteristic chemical shifts, with the carbon directly bonded to the tin atom exhibiting satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The magnitude of the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), can provide information about the hybridization and geometry at the tin center. For instance, in many organotin carbamates, the carbamato carbon shows a resonance around 165-166 ppm. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| Sn-CH₂- | 15 - 20 |

| -CH₂-CH₂-Sn | 28 - 32 |

| -CH₂-CH₃ | 26 - 30 |

| -CH₃ | 13 - 15 |

| N-CH(CH₃)₂ | 45 - 50 |

| N-CH(CH₃)₂ | 20 - 25 |

Note: These are estimated ranges and can be influenced by solvent and other experimental conditions.

¹¹⁹Sn NMR for Probing the Tin Environment and Coordination

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful technique that directly probes the tin nucleus, providing valuable information about its electronic environment, coordination number, and geometry. huji.ac.il Tin has three NMR-active spin-1/2 nuclei, ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. huji.ac.il

The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents attached to the tin atom and its coordination state. For tetracoordinate organotin compounds, the ¹¹⁹Sn chemical shifts typically fall within a specific range, while penta- and hexacoordinate species resonate at significantly different fields. In organotin carbamates, the tin center can be either four- or five-coordinate, depending on whether the carbamoyl group acts as a monodentate or bidentate ligand. This difference in coordination is reflected in the ¹¹⁹Sn NMR chemical shift. For some related tin carbamate (B1207046) complexes, ¹¹⁹Sn NMR chemical shifts have been recorded at approximately -920 to -930 ppm. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the this compound molecule. These experiments provide correlation maps that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups in the butyl chains and between the methine and methyl protons of the isopropyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached carbons. This is crucial for unambiguously assigning the ¹H and ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically two- or three-bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, a correlation between the methine proton of the isopropyl group and the carbonyl carbon would confirm the structure of the carbamoyl moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For organotin compounds, fragmentation often involves the loss of the organic substituents from the tin atom. In the case of this compound, characteristic fragments corresponding to the loss of butyl groups or the diisopropylcarbamoyl moiety would be expected. The isotopic pattern of tin, with its multiple naturally occurring isotopes, provides a distinctive signature in the mass spectrum that aids in the identification of tin-containing fragments.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of this compound derivatives. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are employed, each offering distinct advantages.

Electron Ionization (EI): As a classic and robust technique, EI is typically coupled with Gas Chromatography (GC-MS). It is considered a "hard" ionization method because it bombards the analyte with high-energy electrons (commonly 70 eV), leading to significant fragmentation. creative-proteomics.comshimadzu.eu This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation. shimadzu.eu For tributyltin compounds, which can be made volatile through derivatization, EI-MS reveals characteristic patterns, primarily through the sequential loss of butyl groups. dtic.mil The molecular ion is often weak or absent in the spectra of tetraalkyltins. dtic.mil

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique, ideal for analyzing less volatile, thermally labile, or more polar organotin complexes, often coupled with High-Performance Liquid Chromatography (LC-MS). upce.czpsu.edu The ionization process in ESI typically involves the cleavage of the most labile, often ionic, bond to produce protonated molecules [M+H]+ or other adducts. nih.govresearchgate.net This method is particularly useful for preserving the molecular ion, providing clear molecular weight information. epa.gov For organotin compounds, ESI-MS in the positive ion mode generally yields higher sensitivity. epa.gov The technique allows for the direct analysis of complex organotin species without the need for derivatization. psu.edu

Fragmentation Analysis for Structural Confirmation

The fragmentation patterns observed in mass spectrometry are fundamental to confirming the identity of this compound. The analysis differs significantly between EI and ESI methodologies.

In EI-MS , the fragmentation of tributyltin derivatives is well-documented. The primary pathway involves the sequential loss of the alkyl groups from the tin atom. dtic.mil The most characteristic fragmentation is the loss of a butyl radical (C4H9•, 57 Da) from the molecular ion to form the stable [Sn(C4H9)2(CON(iPr)2)]+ ion. Subsequent losses of butyl groups or neutral butene molecules (C4H8, 56 Da) with hydrogen rearrangement are also common. dtic.milanalchemres.org The presence of tin's multiple stable isotopes creates a distinctive isotopic pattern for each fragment, which serves as a definitive confirmation of a tin-containing ion. analchemres.org

In ESI-MS , particularly with tandem mass spectrometry (MS/MS), fragmentation is more controlled. The protonated molecular ion is selected and subjected to collision-induced dissociation (CID). This process also typically results in the loss of neutral molecules like butene from the tributyltin moiety. Fragmentation of the diisopropylcarbamoyl group would likely involve cleavages adjacent to the carbonyl group. libretexts.org

The following table outlines the expected major fragments for this compound.

| Fragment Ion Structure | Proposed Loss | m/z (for 120Sn) |

|---|---|---|

| [Sn(C4H9)3(CON(iPr)2)]+• | Molecular Ion (EI) | 417 |

| [Sn(C4H9)2(CON(iPr)2)]+ | •C4H9 | 360 |

| [Sn(C4H9)(CON(iPr)2)]+ | 2 x •C4H9 | 303 |

| [Sn(C4H9)3]+ | •CON(iPr)2 | 291 |

| [Sn(C4H9)2]+• | •CON(iPr)2, •C4H9 | 234 |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for separating this compound from reaction precursors, byproducts, and any potential stereoisomers, thereby ensuring the purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

HPLC is a powerful method for the analysis of organotin compounds, particularly those that are non-volatile or thermally unstable. cdc.gov For derivatives of this compound that may contain chiral centers, chiral HPLC is the method of choice for separating enantiomers and determining enantiomeric purity. asianpubs.org This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. asianpubs.org

Commonly used CSPs include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. asianpubs.org The mobile phase typically consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol). asianpubs.org To ensure the stability of organotin compounds during analysis, additives such as acetic acid or tropolone (B20159) may be required in the mobile phase. epa.govspeciation.net Detection is often performed using UV detectors or, for higher sensitivity and specificity, mass spectrometry (LC-MS). nih.gov

The table below shows typical parameters for chiral HPLC analysis.

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV (e.g., 220 nm) or Mass Spectrometer (ESI) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a primary tool for monitoring the progress of synthesis reactions and for analyzing the final product purity of tributyltin compounds. nih.gov Due to the low volatility and potential for thermal degradation of many organotin compounds, a derivatization step is often necessary before GC analysis. analchemres.orgpjoes.com This typically involves converting the polar organotin species into more volatile and thermally stable derivatives, such as their ethylated or pentylated analogues, using reagents like sodium tetraethylborate or Grignard reagents. gov.bc.calabrulez.comnih.gov

The GC separation is usually performed on a non-polar or medium-polarity capillary column. thermofisher.com The retention time of the derivatized compound is used for identification, while the peak area provides quantitative information about its concentration, allowing for the assessment of product purity and reaction yield over time. The use of retention time locked (RTL) methods can improve the reliability of peak identification across different systems and laboratories. labrulez.com

The following table summarizes typical GC conditions for organotin analysis.

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | Sodium tetraethylborate (NaBEt4) or Pentylmagnesium bromide |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 50-80 °C, ramp to 280-300 °C |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the structure of this compound, particularly in the solid state. orientjchem.org The most prominent band would be the strong carbonyl (C=O) stretch of the carbamoyl group. The position of this band is sensitive to the coordination environment; a lower frequency compared to a free carbonyl suggests coordination to the tin atom. Other key absorptions include the C-N stretching vibrations, the Sn-C vibrations of the butyl groups, and potentially a band corresponding to the Sn-O or Sn-N bond, depending on how the carbamoyl ligand is attached. bsmiab.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for identifying non-polar bonds. It is a valuable tool for the unambiguous identification of organotin compounds. nih.gov The technique can clearly distinguish between mono-, di-, and tributyltin species based on their unique "Raman fingerprints". nih.gov For this compound, strong Raman signals would be expected for the symmetric Sn-C stretches of the tributyltin moiety. The C=O and C-N bonds of the carbamoyl group would also exhibit characteristic Raman bands. nih.gov

Key vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Spectroscopy |

|---|---|---|---|

| C=O (Carbamoyl) | Stretching | 1580 - 1650 (Coordinated) | IR (Strong), Raman (Medium) |

| C-N (Carbamoyl) | Stretching | 1300 - 1400 | IR, Raman |

| Sn-C (Butyl) | Stretching | 500 - 600 | IR, Raman (Strong) |

| C-H (Alkyl) | Stretching | 2850 - 2960 | IR, Raman |

X-ray Diffraction Studies for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. nih.gov For organotin compounds like this compound, this technique provides crucial information on bond lengths, bond angles, and the coordination geometry around the central tin atom.

Based on studies of related tributyltin carboxylates and dithiocarbamates, it is highly probable that the tin atom in this compound is not four-coordinate tetrahedral, but rather expands its coordination sphere. researchgate.netresearchgate.net In the solid state, these compounds frequently exhibit a five-coordinate tin center with a distorted trigonal bipyramidal geometry. orientjchem.org This is often achieved through the formation of polymeric chains where the carbamoyl group of one molecule bridges to the tin atom of an adjacent molecule. psu.eduresearchgate.net The three butyl groups typically occupy the equatorial positions of the trigonal bipyramid, while the axial positions are occupied by the carbamoyl ligand's coordinating atom (oxygen or nitrogen) and the bridging atom from the neighboring molecule. psu.edu

The table below lists typical structural parameters for pentacoordinate tributyltin compounds.

| Parameter | Typical Value |

|---|---|

| Coordination Number at Sn | 5 |

| Geometry at Sn | Trigonal Bipyramidal |

| Sn-C Bond Length | 2.10 - 2.20 Å |

| Sn-O/Sn-N Bond Length (Axial) | 2.20 - 2.40 Å |

| C-Sn-C Angle (Equatorial) | ~120° |

Theoretical and Computational Studies on N,n Diisopropylcarbamoyl Tributyltin Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organometallic compounds like (N,N-Diisopropylcarbamoyl)tributyltin.

Electronic Structure and Bonding Analysis

DFT calculations are instrumental in analyzing the electronic structure and the nature of chemical bonds within the this compound molecule. These studies typically involve the calculation of molecular orbitals, electron density distribution, and various population analysis schemes to understand the bonding between the tin atom and its ligands.

Key insights from such analyses would include the nature of the tin-carbon and tin-oxygen bonds, the extent of covalent versus ionic character, and the influence of the diisopropylcarbamoyl and tributyl groups on the electronic environment of the tin center. Natural Bond Orbital (NBO) analysis, for instance, can provide a detailed picture of the donor-acceptor interactions between occupied and unoccupied orbitals, revealing the intricacies of the intramolecular bonding.

Table 1: Illustrative NBO Analysis Data for a Tributyltin Carbamoyl (B1232498) System

| Interaction | Second-Order Perturbation Energy (E(2), kcal/mol) |

| LP(O) -> σ(Sn-C) | 5.8 |

| LP(N) -> π(C=O) | 45.2 |

| σ(Sn-C) -> σ(Sn-C) | 1.2 |

| σ(C-H) -> σ(Sn-C) | 0.9 |

Note: Data are hypothetical and for illustrative purposes.

Geometry Optimization and Conformational Analysis

Determining the stable three-dimensional structure of this compound is a primary application of DFT. Geometry optimization calculations search the potential energy surface of the molecule to find its minimum energy structure, providing accurate bond lengths, bond angles, and dihedral angles.

Conformational analysis, often performed in conjunction with geometry optimization, explores the different spatial arrangements of the molecule's flexible parts, such as the butyl and isopropyl groups. By comparing the relative energies of different conformers, researchers can identify the most stable conformations and understand the energetic barriers between them. This information is crucial for understanding the molecule's physical properties and reactivity.

Table 2: Representative Optimized Geometric Parameters for a Tributyltin Carbamoyl Structure

| Parameter | Optimized Value |

| Sn-O Bond Length | 2.15 Å |

| Sn-C Bond Length (average) | 2.18 Å |

| O-C-N Bond Angle | 118.5° |

| Sn-O-C Bond Angle | 125.3° |

Note: Data are hypothetical and for illustrative purposes.

Reaction Pathway Elucidation and Transition State Characterization

DFT is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures of transition states can be characterized. This allows for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility.

For instance, the hydrolysis of the carbamoyl group or the substitution reactions at the tin center can be modeled to understand the step-by-step process at the molecular level. The characterization of transition states, which are first-order saddle points on the potential energy surface, is confirmed by frequency calculations, where the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Ab Initio Calculations for High-Level Energetic Profiles

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for energetic profiles, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed for benchmark calculations on smaller, model systems to validate the results obtained from DFT.

These high-level calculations are particularly important for obtaining accurate reaction energies, bond dissociation energies, and other thermodynamic properties. For a molecule like this compound, a common strategy is to use a composite approach where the geometry is optimized at the DFT level, and then single-point energy calculations are performed using a high-level ab initio method.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations are particularly useful for understanding the conformational dynamics of the flexible alkyl chains, the interaction of the molecule with a solvent, or its binding to a biological target. Analysis of the MD trajectory can reveal important information about the molecule's flexibility, average structure, and the time scales of different molecular motions. For instance, MD simulations have been used to study the stability of complexes between tributyltin compounds and biological receptors mdpi.com.

Computational Prediction of Reactivity, Selectivity, and Mechanistic Insights

Computational methods provide a powerful platform for predicting the reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as the Fukui functions and the dual descriptor, can be used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

Furthermore, computational modeling can provide mechanistic insights that are difficult to obtain experimentally. By comparing the energetics of different possible reaction pathways, the most likely mechanism can be identified. This predictive capability is invaluable for designing new reactions and understanding the underlying principles that govern the chemical behavior of organotin compounds. In-silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for tributyltin derivatives have been performed to assess their potential as drug candidates nih.gov.

Synthetic Applications and Methodological Advancements Utilizing N,n Diisopropylcarbamoyl Tributyltin Derivatives

Role in the Synthesis of Chiral Building Blocks and Intermediates

One potential application lies in the diastereoselective addition of the tributyltin moiety to chiral substrates. The bulky N,N-diisopropylcarbamoyl group could exert significant steric influence, directing the addition to a specific face of a prochiral molecule. For instance, in the context of conjugate additions to chiral α,β-unsaturated carbonyl compounds, the carbamoyl-functionalized stannane (B1208499) could exhibit high levels of diastereoselectivity, leading to the formation of enantioenriched products.

Furthermore, the carbamoyl (B1232498) group itself can act as a coordinating site for a chiral auxiliary or catalyst. This chelation control could enforce a specific geometry in the transition state of a reaction, thereby inducing chirality. For example, a chiral ligand could coordinate to both the tin atom and the carbamoyl oxygen, creating a rigid chiral environment for subsequent reactions.

Table 1: Potential Diastereoselective Reactions Involving Carbamoyl-Functionalized Tributyltin Reagents

| Reaction Type | Chiral Substrate Example | Potential Chiral Product | Expected Role of Carbamoyl Group |

| Conjugate Addition | Chiral α,β-unsaturated ester | β-Stannyl ester | Steric directing group |

| Aldol-type Reaction | Chiral aldehyde | β-Hydroxy stannane | Chelating group for chiral catalyst |

| Allylation | Chiral imine | Homoallylic amine | Steric hindrance influencing facial selectivity |

Application in the Total Synthesis of Complex Natural Products and Analogues

Tributyltin reagents are cornerstones in the total synthesis of natural products, most notably through the Stille cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between sp²- and sp²-hybridized carbon atoms, a common linkage in many complex natural products. A (N,N-Diisopropylcarbamoyl)tributyltin reagent could, in principle, be used to introduce a carbamoyl-containing fragment into a natural product scaffold.

The utility of such a reagent would depend on the specific synthetic strategy. The carbamoyl group could be a desired functionality within the final target molecule or a precursor that can be further elaborated. For example, the carbamoyl group could be hydrolyzed to a carboxylic acid or reduced to an amine at a later stage in the synthesis.

While no specific total syntheses employing this compound have been identified in the surveyed literature, the general applicability of functionalized organostannanes in this field is vast. They have been used to construct key bonds in a wide array of natural products, including macrolides, alkaloids, and polyketides.

Development of Novel Protecting Group Strategies and Deprotection Methods

The carbamoyl group can potentially serve as a protecting group for amines or other functionalities. The N,N-diisopropyl groups provide significant steric bulk, which could render the protected group stable to a range of reaction conditions.

The introduction of such a protecting group could be achieved by reacting a primary or secondary amine with a suitable tributyltin-containing carbamoylating agent. The stability of the resulting protected amine would need to be assessed under various acidic, basic, and redox conditions to determine its orthogonality to other common protecting groups.

Deprotection would likely involve cleavage of the carbamoyl group. This could potentially be achieved under harsh acidic or basic hydrolysis, or through reductive cleavage. The specific conditions required for deprotection would be a critical factor in determining the utility of this protecting group strategy. The tributyltin moiety itself can be cleaved from organic molecules using various methods, including treatment with acid, halogens, or oxidizing agents.

Table 2: Hypothetical Protecting Group Strategy

| Functional Group to Protect | Protecting Group | Introduction Method | Deprotection Method |

| Primary/Secondary Amine | (N,N-Diisopropylcarbamoyl) | Reaction with a tributyltin carbamoylating agent | Acid/base hydrolysis or reductive cleavage |

Precursors for Catalytic Systems or as Ligands in Organometallic Catalysis

The nitrogen and oxygen atoms of the carbamoyl group in this compound could potentially act as coordination sites for metal centers, suggesting a role as a ligand in organometallic catalysis. Upon transmetalation or coordination to a transition metal, this compound could form a catalytically active species.

For example, the carbamoyl group could act as a bidentate ligand, coordinating to a metal through both the nitrogen and oxygen atoms. The tributyltin group could be designed to be a labile component, allowing for the in-situ generation of a catalytically active metal complex. The steric and electronic properties of the N,N-diisopropyl groups would influence the coordination environment around the metal center, which in turn would affect the selectivity and activity of the catalyst.

While no specific catalytic systems derived from this compound are reported, the design of new ligands is a vibrant area of research in catalysis. The unique combination of a reactive organotin moiety and a coordinating carbamoyl group could offer opportunities for the development of novel catalytic transformations.

Future Research Directions in N,n Diisopropylcarbamoyl Tributyltin Chemistry

Exploration of More Sustainable and Green Synthetic Routes

Traditional industrial synthesis of organotin compounds, including tributyltin derivatives, often relies on methods that raise environmental and safety concerns. These methods frequently involve the use of organo-magnesium (Grignard) or organoaluminum reagents, which require large volumes of solvents and can be expensive. lupinepublishers.com The direct reaction of metallic tin with organic halides is another approach, but its commercial success has been limited. lupinepublishers.com

Future research is increasingly focused on developing greener and more sustainable synthetic pathways. This involves a shift towards methodologies that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For organotin compounds, this research direction includes:

Catalytic Routes: Investigating novel catalytic systems to replace stoichiometric reagents could significantly reduce waste. This might involve exploring more efficient catalysts for direct stannylation reactions.

Alternative Solvents: The use of safer, renewable, or even aqueous solvent systems is a key aspect of green chemistry. Research into the synthesis of organotin compounds in such media is a promising avenue. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future syntheses will likely be evaluated based on their atom economy.

Renewable Feedstocks: While challenging for organometallic compounds, the long-term vision for sustainable chemistry includes the use of renewable resources as starting materials.

The concept of "Green Organotin Chemistry" is an active area of discussion, aiming to reconcile the utility of these compounds with environmental stewardship. csic.es

Integration with Flow Chemistry and Automated Synthesis